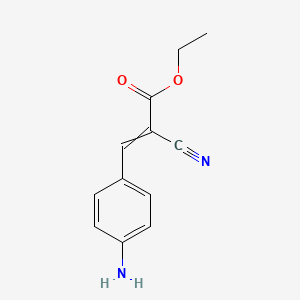

Ethyl 3-(4-aminophenyl)-2-cyanoacrylate

Description

Ethyl 3-(4-aminophenyl)-2-cyanoacrylate is a cyanoacrylate derivative characterized by a para-aminophenyl substituent at the β-position of the acrylate backbone. These compounds are pivotal intermediates in organic synthesis, particularly for constructing heterocycles (e.g., thiazoles, furans) and coordinating ligands for metal complexes . The amino group in the 4-position likely enhances electron density at the acrylate β-carbon, influencing reactivity in nucleophilic additions and cyclizations.

Properties

Molecular Formula |

C12H12N2O2 |

|---|---|

Molecular Weight |

216.24 g/mol |

IUPAC Name |

ethyl 3-(4-aminophenyl)-2-cyanoprop-2-enoate |

InChI |

InChI=1S/C12H12N2O2/c1-2-16-12(15)10(8-13)7-9-3-5-11(14)6-4-9/h3-7H,2,14H2,1H3 |

InChI Key |

KYSGEFODWJBPDP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=C(C=C1)N)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

- Electron-Donating Groups (e.g., -OCH₃, -NH₂): Enhance nucleophilic attack at the β-carbon. For example, the methoxy derivative undergoes cyclization with thiols to form benzothiazoles , while the amino group (inferred) may facilitate glycosylation or metal coordination.

- Electron-Withdrawing Groups (e.g., -Br, -Cl, -F) : Stabilize the acrylate moiety, favoring reactions like Michael additions. The bromo derivative is used in flow reactors for high-purity synthesis , and the chloro analog participates in furan formation via DBU-catalyzed reactions .

Structural and Conformational Analysis

- Ethyl 3-(4-methoxyphenyl)-2-cyanoacrylate: Exhibits a syn-periplanar conformation across the C=C bond (torsion angle: 3.2°), favoring planar alignment for cyclization .

- Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate: Exists in both (E)- and (Z)-isomeric forms, with the (E)-isomer predominating in synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.